quercetin 3-O-glucuronide

Catalog No.
S535492
CAS No.
22688-79-5
M.F
C21H18O13
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
quercetin 3-O-glucuronide

CAS Number

22688-79-5

Product Name

quercetin 3-O-glucuronide

IUPAC Name

6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)

InChI Key

DUBCCGAQYVUYEU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

miquelianin, quercetin 3-O-beta-D-glucopyranoside, quercetin 3-O-beta-glucopyranoside, quercetin 3-O-glucopyranoside, querciturone

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Description

The exact mass of the compound quercetin 3-O-glucuronide is 478.0747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of beta-D-glucosiduronic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quercetin 3-O-Glucuronide: A Potential Player in Neuro health

  • Supporting Neural Stem Cells: Studies have explored the effect of Q3G on neural stem cells, which are crucial for brain repair and regeneration. One study found that Q3G promoted the proliferation and migration of neural stem cells, potentially offering a new avenue for treating neurodegenerative diseases PubMed: .

Quercetin 3-O-Glucuronide: Beyond the Brain

Research on Q3G extends beyond neurological applications. Here are some additional areas of investigation:

  • Sleep Regulation

    Studies using a rodent model suggest that Q3G may improve sleep quality and quantity. The mechanism appears to involve interaction with GABAergic pathways in the brain, which regulate sleep-wake cycles MDPI: .

  • Kidney Protection

    Q3G might offer protective benefits against cisplatin, a chemotherapy drug known to cause kidney damage. In vitro studies using renal tubular cells showed that Q3G helped mitigate cellular damage caused by cisplatin PubMed: .

Quercetin 3-O-glucuronide is a flavonoid compound that belongs to the class of polyphenols. It is a glucuronide derivative of quercetin, which is widely found in fruits, vegetables, and beverages such as red wine. This compound is notable for its antioxidant, anti-inflammatory, and anti-atherogenic properties, making it a subject of interest in various health-related studies. Quercetin 3-O-glucuronide is recognized for its potential therapeutic effects against several conditions, including diabetes and neurodegenerative diseases like Alzheimer's disease .

  • Antioxidant activity: The structure with hydroxyl groups suggests potential free radical scavenging properties [].
  • Antidepressant effects: Studies in rats suggest it might influence the central nervous system, potentially contributing to antidepressant-like effects []. The exact mechanism requires further investigation [].
  • Toxicity: Information on specific toxicity is limited. However, quercetin, its parent compound, is generally considered safe for consumption in moderate amounts.
Typical of flavonoids. One significant reaction is its ability to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. The inhibition occurs through reversible and mixed-mode mechanisms, where the compound interacts with the enzyme via hydrogen bonding and van der Waals forces . Additionally, quercetin 3-O-glucuronide can participate in glycation reactions, which are critical in the pathophysiology of diabetes mellitus .

Quercetin 3-O-glucuronide exhibits a range of biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is implicated in chronic diseases.
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing inflammation-related damage .
  • Neuroprotective Properties: Research indicates that quercetin 3-O-glucuronide may interfere with amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby improving cognitive functions .
  • Metabolic Regulation: It has been shown to improve insulin sensitivity and reduce glycation products associated with diabetes .

The synthesis of quercetin 3-O-glucuronide can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing glucuronosyltransferases to catalyze the transfer of glucuronic acid to quercetin.
  • Chemical Synthesis: This involves the protection of hydroxyl groups on quercetin followed by selective glucuronidation reactions.
  • Extraction from Natural Sources: Quercetin 3-O-glucuronide can also be isolated from plant sources such as St. John's wort (Hypericum perforatum) and other flavonoid-rich plants .

Quercetin 3-O-glucuronide has several applications:

  • Dietary Supplements: Due to its health benefits, it is included in dietary supplements aimed at enhancing antioxidant capacity and supporting metabolic health.
  • Pharmaceutical Development: Its potential as an anti-diabetic agent and neuroprotective compound makes it a candidate for drug development targeting metabolic disorders and neurodegeneration .
  • Food Industry: As a natural antioxidant, it can be utilized in food preservation.

Studies have demonstrated that quercetin 3-O-glucuronide interacts with various biological targets:

  • It inhibits the activity of α-glucosidase, which is relevant for managing postprandial blood glucose levels in diabetes patients .
  • The compound has shown protective effects against cisplatin-induced cellular damage, indicating its potential role in cancer therapy by mitigating chemotherapy side effects .
  • Molecular docking studies reveal that quercetin 3-O-glucuronide can bind to specific proteins involved in glycation processes, influencing their activity and stability .

Quercetin 3-O-glucuronide shares structural similarities with several other flavonoid compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
QuercetinAglycone formMore potent antioxidant but less bioavailable than its glucuronide form.
KaempferolSimilar backboneExhibits different biological activities; more potent anti-cancer effects reported.
RutinGlycosylated formMore soluble but less effective at crossing the blood-brain barrier compared to quercetin 3-O-glucuronide.
Quercetin 3-O-sulfateSulfated derivativeDifferent metabolic pathways; may exhibit distinct pharmacokinetics.

Quercetin 3-O-glucuronide's uniqueness lies in its enhanced bioavailability compared to quercetin aglycone due to its glucuronidation, allowing for better absorption and efficacy in biological systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

478.07474062 g/mol

Monoisotopic Mass

478.07474062 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RY36PD0CQ2

Metabolism Metabolites

Mikwelianin is a known human metabolite of Quercetin.

Wikipedia

Miquelianin

Dates

Modify: 2023-08-15
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6: Tolentino F, Araújo PA, Marques Ede S, Petreanu M, Andrade SF, Niero R, Perazzo FF, Rosa PC, Maistro EL. In vivo evaluation of the genetic toxicity of Rubus niveus Thunb. (Rosaceae) extract and initial screening of its potential chemoprevention against doxorubicin-induced DNA damage. J Ethnopharmacol. 2015 Apr 22;164:89-95. doi: 10.1016/j.jep.2015.02.013. Epub 2015 Feb 12. PubMed PMID: 25681544.
7: Pleško S, Volk H, Lukšič M, Podlipnik Č. In Silico Study of Plant Polyphenols' Interactions with VP24-Ebola Virus Membrane-associated Protein. Acta Chim Slov. 2015;62(3):555-64. PubMed PMID: 26454589.
8: Lee YG, Cho JY, Kim YM, Moon JH. Change in Flavonoid Composition and Antioxidative Activity during Fermentation of Onion (Allium cepa L.) by Leuconostoc mesenteroides with Different Salt Concentrations. J Food Sci. 2016 Jun;81(6):C1385-93. doi: 10.1111/1750-3841.13329. Epub 2016 May 13. PubMed PMID: 27175820.
9: Butterweck V, Jürgenliemk G, Nahrstedt A, Winterhoff H. Flavonoids from Hypericum perforatum show antidepressant activity in the forced swimming test. Planta Med. 2000 Feb;66(1):3-6. PubMed PMID: 10705724.
10: Lin CZ, Zhao ZX, Xie SM, Mao JH, Zhu CC, Li XH, Zeren-dawa B, Suolang-qimei K, Zhu D, Xiong TQ, Wu AZ. Diterpenoid alkaloids and flavonoids from Delphinium trichophorum. Phytochemistry. 2014 Jan;97:88-95. doi: 10.1016/j.phytochem.2013.10.011. Epub 2013 Nov 17. PubMed PMID: 24256579.
11: Vera Saltos MB, Naranjo Puente BF, Malafronte N, Braca A. A new monoterpene glycoside from Siparuna thecaphora. Nat Prod Res. 2014;28(1):57-60. doi: 10.1080/14786419.2013.843179. Epub 2013 Oct 2. PubMed PMID: 24087860.
12: Catapano MC, Tvrdý V, Karlíčková J, Migkos T, Valentová K, Křen V, Mladěnka P. The Stoichiometry of Isoquercitrin Complex with Iron or Copper Is Highly Dependent on Experimental Conditions. Nutrients. 2017 Oct 30;9(11). pii: E1193. doi: 10.3390/nu9111193. PubMed PMID: 29084179; PubMed Central PMCID: PMC5707665.
13: Jiang S, Liu Q, Xie Y, Zeng H, Zhang L, Jiang X, Chen X. Separation of five flavonoids from tartary buckwheat (Fagopyrum tataricum (L.) Gaertn) grains via off-line two dimensional high-speed counter-current chromatography. Food Chem. 2015 Nov 1;186:153-9. doi: 10.1016/j.foodchem.2014.08.120. Epub 2014 Sep 9. PubMed PMID: 25976805.
14: Yao X, Zhou G, Tang Y, Li Z, Su S, Qian D, Duan JA. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies. Molecules. 2013 Mar 7;18(3):3050-9. doi: 10.3390/molecules18033050. PubMed PMID: 23470334.
15: Rajasekharan SK, Ramesh S, Bakkiyaraj D, Elangomathavan R, Kamalanathan C. Burdock root extracts limit quorum-sensing-controlled phenotypes and biofilm architecture in major urinary tract pathogens. Urolithiasis. 2015 Feb;43(1):29-40. doi: 10.1007/s00240-014-0720-x. Epub 2014 Sep 17. PubMed PMID: 25226848.
16: Pham A, Bortolazzo A, White JB. Rapid dimerization of quercetin through an oxidative mechanism in the presence of serum albumin decreases its ability to induce cytotoxicity in MDA-MB-231 cells. Biochem Biophys Res Commun. 2012 Oct 19;427(2):415-20. doi: 10.1016/j.bbrc.2012.09.080. Epub 2012 Sep 20. PubMed PMID: 23000408.
17: Joshi KR, Devkota HP, Watanabe T, Yahara S. Phenolic compounds from the flowers of Nepalese medicinal plant Aconogonon molle and their DPPH free radical-scavenging activities. Nat Prod Res. 2014;28(23):2208-10. doi: 10.1080/14786419.2014.915829. Epub 2014 May 13. PubMed PMID: 24825068.
18: Mohammed RS, Abou Zeid AH, El-Kashoury EA, Sleem AA, Waly DA. A new flavonol glycoside and biological activities of Adenanthera pavonina L. leaves. Nat Prod Res. 2014;28(5):282-9. doi: 10.1080/14786419.2013.856903. Epub 2013 Nov 29. PubMed PMID: 24289202.
19: Weignerová L, Marhol P, Gerstorferová D, Křen V. Preparatory production of quercetin-3-β-D-glucopyranoside using alkali-tolerant thermostable α-L-rhamnosidase from Aspergillus terreus. Bioresour Technol. 2012 Jul;115:222-7. doi: 10.1016/j.biortech.2011.08.029. Epub 2011 Aug 11. PubMed PMID: 21890350.
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